![molecular formula C15H18N2O B6619244 Piperidine, 1-(1H-indol-3-ylacetyl)- CAS No. 7774-14-3](/img/structure/B6619244.png)
Piperidine, 1-(1H-indol-3-ylacetyl)-
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Overview
Description
Piperidine, 1-(1H-indol-3-ylacetyl)-, is an organic compound belonging to the piperidine class of compounds, which are cyclic compounds containing a six-membered nitrogen-containing ring. This compound is used in a variety of applications, including as a reagent for the synthesis of biologically active compounds, as a building block for the synthesis of heterocyclic compounds, and as an intermediate in the manufacturing of pharmaceuticals.
Scientific Research Applications
Piperidine, 1-(1H-indol-3-ylacetyl)-, is used in a variety of scientific research applications, including as a reagent for the synthesis of biologically active compounds, such as peptides, nucleotides, and natural products. It is also used as a building block for the synthesis of heterocyclic compounds, such as indoles, pyrroles, and piperazines. Additionally, it is used as an intermediate in the manufacturing of pharmaceuticals.
Mechanism of Action
Piperidine, 1-(1H-indol-3-ylacetyl)-, is believed to act as an agonist of the serotonin 5-HT2A receptor, and as an antagonist of the dopamine D2 receptor. It is also believed to have weak activity at the serotonin 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
Piperidine, 1-(1H-indol-3-ylacetyl)-, has been studied for its potential biochemical and physiological effects. It has been shown to have neuroprotective and antioxidant effects, and to modulate the activity of the dopaminergic and serotonergic systems. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
Piperidine, 1-(1H-indol-3-ylacetyl)-, has several advantages and limitations when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. However, it can be toxic in high concentrations, and it is not soluble in many solvents.
Future Directions
Piperidine, 1-(1H-indol-3-ylacetyl)-, has a number of potential future directions. These include further research into its effects on the dopaminergic and serotonergic systems, its potential as a therapeutic agent for neurodegenerative and neuropsychiatric disorders, and its potential as a tool for drug discovery and development. Additionally, further research into its anti-inflammatory, antioxidant, and anti-cancer effects is warranted.
Synthesis Methods
Piperidine, 1-(1H-indol-3-ylacetyl)-, can be synthesized through a number of methods, including the reductive amination of indole-3-acetic acid with piperidine, or the reaction of indole-3-acetic acid with piperidine and an acid catalyst. The reductive amination method is the most commonly used method for the synthesis of this compound.
properties
IUPAC Name |
2-(1H-indol-3-yl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(17-8-4-1-5-9-17)10-12-11-16-14-7-3-2-6-13(12)14/h2-3,6-7,11,16H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKSQJBPYLEHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429419 |
Source
|
Record name | Piperidine, 1-(1H-indol-3-ylacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7774-14-3 |
Source
|
Record name | Piperidine, 1-(1H-indol-3-ylacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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